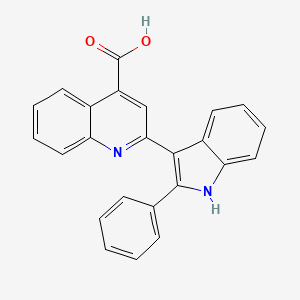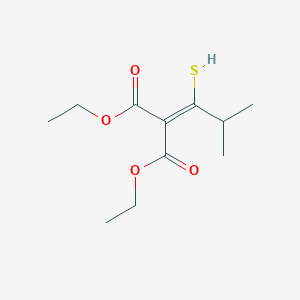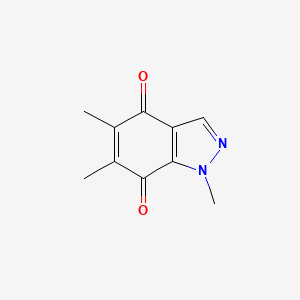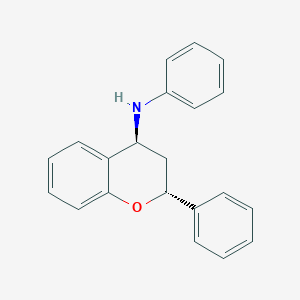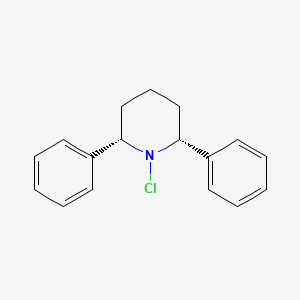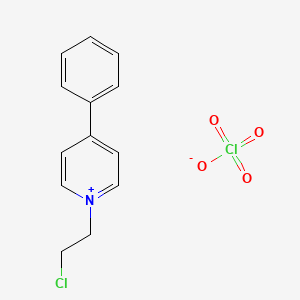
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloroethyl group and the phenyl ring in its structure makes it a compound of interest for various synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpyridine+2-Chloroethyl chloride→1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride
The resulting chloride salt is then treated with perchloric acid to obtain the perchlorate salt:
1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride+HClO4→1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used for halogenation and nitration reactions. These reactions are usually performed under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives where the chloroethyl group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The major products are halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and the induction of cell death. The phenyl ring can also interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-5-nitriminotetrazole
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-tetrazole
Uniqueness
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is unique due to the presence of both the chloroethyl group and the phenyl ring. This combination allows for a wide range of chemical reactions and potential applications. The perchlorate anion also contributes to its stability and solubility in various solvents.
Propiedades
Número CAS |
89932-28-5 |
|---|---|
Fórmula molecular |
C13H13Cl2NO4 |
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H13ClN.ClHO4/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,9-10H,8,11H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
LHSNCZXZIRPBCR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



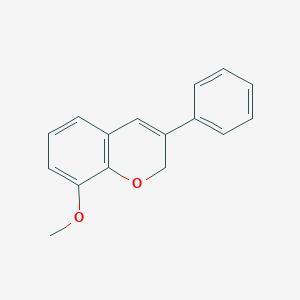
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
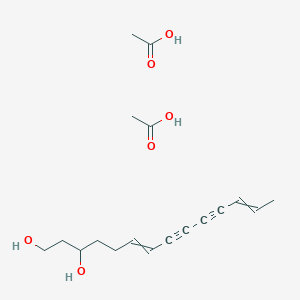
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
